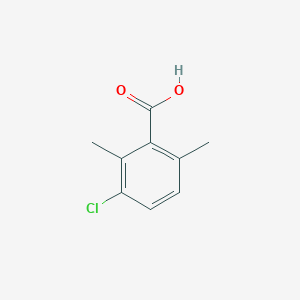

3-chloro-2,6-dimethylBenzoic acid

Description

Properties

IUPAC Name |

3-chloro-2,6-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARSMBZECAABMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,6-dimethylBenzoic acid can be achieved through several methods. One common method involves the chlorination of 2,6-dimethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃) at elevated temperatures. The reaction proceeds as follows:

C₉H₁₀O₂+Cl₂→C₉H₉ClO₂+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,6-dimethylBenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted benzoic acids with various functional groups.

Oxidation Reactions: Products include carboxylic acids and ketones.

Reduction Reactions: Products include alcohols and aldehydes.

Scientific Research Applications

3-chloro-2,6-dimethylBenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and as a reference compound in analytical chemistry.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-2,6-dimethylBenzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzoic acid backbone significantly influence acidity, solubility, and reactivity. Below is a comparative analysis with key analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Acidity (pKa*) | Solubility | Key Applications |

|---|---|---|---|---|---|---|

| 3-Chloro-2,6-dimethoxybenzoic acid | C₉H₉ClO₄ | 216.62 | Cl (3), OCH₃ (2,6) | ~2.8–3.2 | Low in water | Pharmaceutical synthesis |

| 3-Chloro-2,6-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | Cl (3), F (2,6) | ~1.8–2.2 | Moderate in DMSO | Agrochemicals, polymers |

| 3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid | C₉H₈ClNO₆ | 261.62 | Cl (3), OCH₃ (2,6), NO₂ (5) | ~1.3–1.7 | Insoluble | Dye intermediates |

| 5-Chloro-2,4-dimethoxybenzoic acid | C₉H₉ClO₄ | 216.62 | Cl (5), OCH₃ (2,4) | ~2.5–3.0 | Low in water | Antimicrobial agents |

Note: pKa values are estimated based on substituent electronic effects.

- Acidity Trends: Electron-withdrawing groups (e.g., -NO₂, -F) lower pKa by stabilizing the deprotonated carboxylate. For example, the nitro-substituted analog (pKa ~1.5) is significantly more acidic than the dimethoxy variant (pKa ~3.0) . Methoxy groups are electron-donating via resonance, but steric hindrance in the ortho positions reduces their resonance effects, resulting in moderate acidity .

Solubility :

- Methoxy and chloro groups reduce water solubility due to increased hydrophobicity. Fluorine analogs exhibit better solubility in polar aprotic solvents like DMSO .

Biological Activity

3-Chloro-2,6-dimethylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings, including enzyme inhibition, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

This compound features a chlorine atom and two methyl groups attached to a benzoic acid structure. This unique substitution pattern is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways:

- Enzyme Inhibition : The compound is noted for its potential to inhibit specific enzymes, including proteases. It may bind to the active sites of these enzymes, obstructing substrate binding and catalytic activity.

- Cellular Pathways : Research indicates that it can activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for protein degradation and cellular homeostasis .

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on concentration and the type of microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Effects

Research into the anticancer potential of this compound has demonstrated promising results. For instance, it has shown dose-dependent inhibition of cancer cell growth in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 10.5 |

| HeLa (cervical) | 8.7 |

| A549 (lung) | 12.3 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

- Study on Enzyme Activation : A study evaluated the effects of various benzoic acid derivatives on cathepsins B and L activity in human fibroblasts. The results indicated that this compound significantly activated these enzymes, suggesting its role in enhancing protein degradation pathways .

- Antiviral Activity Against SARS-CoV : Another investigation revealed that derivatives of benzoic acids, including those similar to this compound, exhibited antiviral properties against SARS-CoV-1 proteases with an EC50 value of approximately 2.4 µM . This positions the compound as a potential candidate for further antiviral research.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.